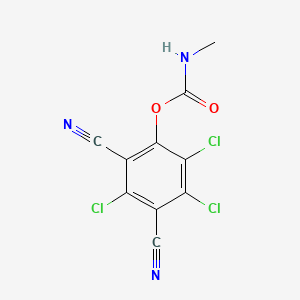
Bis(2,3,4-trichlorophenyl) propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,4-trichlorophenyl) propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where two 2,3,4-trichlorophenyl groups are attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4-trichlorophenyl) propanedioate typically involves the reaction of 2,3,4-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dry toluene, under ice-cold conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3,4-trichlorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichlorophenyl groups to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Bis(2,3,4-trichlorophenyl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2,3,4-trichlorophenyl) propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Uniqueness
Bis(2,3,4-trichlorophenyl) propanedioate is unique due to the specific positioning of the chlorine atoms on the phenyl rings This structural difference can lead to distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
66196-93-8 |
|---|---|
Fórmula molecular |
C15H6Cl6O4 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
bis(2,3,4-trichlorophenyl) propanedioate |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2 |
Clave InChI |
AEYMFWDBCHRYBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


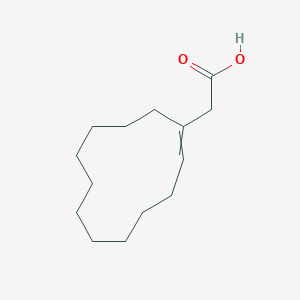
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)

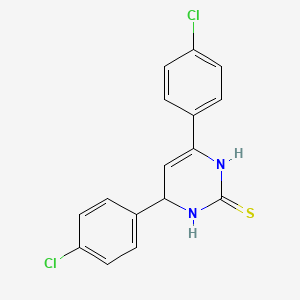



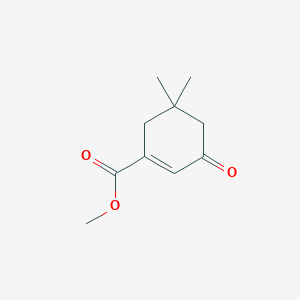
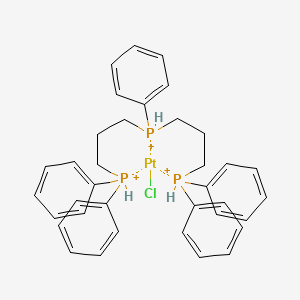

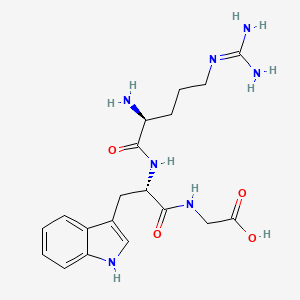
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
